1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
- The 2-chlorobenzylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting the spirocyclic intermediate with 2-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial-scale production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methylsulfonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c20-17-9-4-1-6-14(17)12-26(23,24)21-11-5-10-19(13-21)16-8-3-2-7-15(16)18(22)25-19/h1-4,6-9H,5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVLSFXXQOPYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)CC3=CC=CC=C3Cl)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Spirocyclic Core:
- The spirocyclic core can be synthesized via a cyclization reaction involving isobenzofuran and piperidinone derivatives. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfonyl group plays a crucial role in binding and modulating the function of these targets.
Therapeutic Applications
The unique properties of 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one suggest several therapeutic applications:
Cancer Therapy
Due to its ability to inhibit critical enzymes and induce apoptosis, this compound could serve as a lead candidate for developing new anticancer agents. Studies have demonstrated that similar compounds significantly inhibit the proliferation of human cancer cell lines .
Antimicrobial Agents
The compound's effectiveness against microbial pathogens positions it as a potential candidate for developing novel antibiotics, particularly in light of rising antibiotic resistance .
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of DHFR and NADK | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of spirocyclic compounds, researchers found that derivatives similar to 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one significantly inhibited the proliferation of human cancer cell lines. The mechanism was attributed to the downregulation of DHFR activity, leading to reduced nucleotide synthesis and subsequent cell death .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell wall synthesis and function, indicating potential for therapeutic use in treating bacterial infections .
Mechanism of Action
The mechanism by which 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, the sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition. The spirocyclic structure may also enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1’-((2-bromobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one
- 1’-((2-methylbenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one
Comparison: Compared to its analogs, 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s ability to participate in electrophilic reactions and may also affect its binding interactions with biological targets.
Biological Activity
The compound 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a member of the spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Spiro[isobenzofuran-1,3'-piperidin]-3-one
- Functional Groups : 2-chlorobenzyl sulfonyl group attached to the spiro structure.
Biological Activity Overview
Recent studies have indicated that compounds with spirocyclic structures often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound has been investigated for its potential effects in various biological assays.
Anticancer Activity
Research has shown that spiro-isobenzofuran derivatives can inhibit cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited potent growth inhibition against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : A study highlighted the activity of a related spiro compound against breast cancer cells, where it was found to downregulate key signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential:
- In Vitro Testing : The derivative showed promising activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Mechanism of Action : The antimicrobial effect was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Understanding the mechanisms through which 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one exerts its effects is crucial for its development as a therapeutic agent:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
